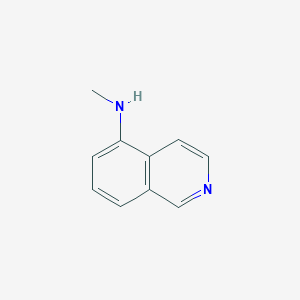

N-Methyl-5-isoquinolinamine

Description

N-Methyl-5-isoquinolinamine (CAS 20335-61-9) is a heterocyclic amine featuring an isoquinoline scaffold substituted with a methyl group at the 1-position and an amine at the 5-position. Its molecular formula is C₁₀H₁₀N₂ (molecular weight: 158.20 g/mol). This compound is of interest in medicinal chemistry due to the isoquinoline core’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

N-methylisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLZYDVGSVPZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-isoquinolinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form the isoquinoline ring system .

Another method involves the use of ruthenium catalysis for the direct activation of C-H bonds, leading to the formation of isoquinoline derivatives from dibenzoylhydrazine . This environmentally friendly method shortens purification time and avoids the use of external oxidants or transition metals.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-isoquinolinamine undergoes various chemical reactions, including:

Oxidation: Conversion to N-oxide derivatives using oxidizing agents.

Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: this compound N-oxide.

Reduction: N-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-Methyl-5-isoquinolinamine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-5-isoquinolinamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with dopamine receptors and monoamine oxidase (MAO) enzymes, influencing neurotransmitter levels and exhibiting neuroprotective properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-Methyl-5-isoquinolinamine and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 20335-61-9 | C₁₀H₁₀N₂ | 158.20 | Isoquinoline core, 1-methyl, 5-amine |

| 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine | - | C₁₀H₁₄N₂ | 162.23 | Partially saturated isoquinoline ring, 2-methyl |

| N-Methyl-6-nitroquinolin-5-amine | 103170-53-2 | C₁₀H₉N₃O₂ | 203.20 | Quinoline core, 6-nitro, 5-amine, 1-methyl |

| N-(2-Phenylpropan-2-yl)isoquinolin-5-amine | - | C₁₈H₁₉N₂ | 263.36 | Isoquinoline core, bulky 2-phenylpropan-2-yl substituent |

Key Observations :

- Ring Saturation: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine () has a partially saturated isoquinoline ring, which enhances conformational flexibility compared to the fully aromatic this compound. This may influence binding to biological targets .

- The nitro group at the 6-position increases polarity (PSA: 70.74 Ų) and may confer electrophilic reactivity .

Biological Activity

N-Methyl-5-isoquinolinamine is a nitrogen-containing heterocyclic compound that has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer research. This article provides a detailed overview of the biological activity of this compound, including its effects on various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as isoquinolinamines, characterized by their isoquinoline backbone. The chemical structure is essential for its biological activity, influencing its interaction with biological targets.

Anticancer Effects

Recent studies have highlighted the potent anticancer properties of this compound and its derivatives. A significant focus has been on their effects against acute lymphoblastic leukemia (ALL) cells. In a comparative study, several isoquinolinamine compounds were synthesized and evaluated for their anti-leukemic potential:

- Cell Lines Tested : B-ALL (SEM, RS4;11) and T-ALL (Jurkat, CEM).

- Results : B-ALL cells exhibited greater sensitivity to isoquinolinamine compounds compared to T-ALL cells. For instance, the compound FX-9 demonstrated IC50 values ranging from 0.54 to 1.94 µM against B-ALL cells, while maintaining low cytotoxicity against healthy leukocytes .

Table 1: Summary of Biological Activity Against ALL Cell Lines

| Compound | Cell Line | IC50 (µM) | Metabolic Activity Reduction (%) |

|---|---|---|---|

| FX-3 | SEM | 0.54 | 26.7 |

| FX-7 | SEM | 1.94 | 25.2 |

| FX-9 | RS4;11 | 0.75 | Not specified |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Signal Pathway Modulation : The compound influences critical signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells .

- Induction of Apoptosis : Exposure to isoquinolinamines has been associated with morphological changes in cells indicative of apoptosis, suggesting that these compounds can trigger programmed cell death in malignant cells .

- Kinase Inhibition : Although functional inhibition testing revealed no specific inhibitory activity among cancer-related kinases, the overall anti-proliferative effects suggest potential indirect interactions with these pathways .

Case Studies

A notable case study involved the evaluation of this compound derivatives in a preclinical setting:

- Study Design : The study involved treating B-ALL cell lines with varying concentrations of this compound derivatives over a period of 72 hours.

- Findings : The results indicated a significant reduction in metabolic activity at concentrations as low as 5 µM, reinforcing the compound's potential as an effective anti-leukemic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.